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3-Aminopyridine-d4

Catalog No.
S13964506
CAS No.
M.F
C5H6N2
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyridine-d4

Product Name

3-Aminopyridine-d4

IUPAC Name

2,4,5,6-tetradeuteriopyridin-3-amine

Molecular Formula

C5H6N2

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D

InChI Key

CUYKNJBYIJFRCU-RHQRLBAQSA-N

Canonical SMILES

C1=CC(=CN=C1)N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])N)[2H]

3-Aminopyridine is an organic compound with the molecular formula C5H6N2C_5H_6N_2 and a molecular weight of approximately 94.1145 g/mol. It is classified as an aminopyridine, characterized by the presence of an amino group attached to the pyridine ring at the third position. This compound appears as a colorless solid and has several synonyms, including 3-pyridinamine and m-aminopyridine. The chemical structure features a six-membered aromatic ring with one nitrogen atom and an amino group, which significantly influences its reactivity and biological activity .

Due to its amino group. Some notable reactions include:

  • Hofmann Rearrangement: This reaction involves the conversion of nicotinamide into 3-aminopyridine using sodium hypobromite in an alkaline medium at elevated temperatures (around 70 °C) .
  • Condensation Reactions: It can react with carbonyl compounds, such as ethyl oxalylacetate, to form naphthyridine derivatives .
  • Nitration and Halogenation: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization of the pyridine ring.

3-Aminopyridine exhibits significant biological activity, particularly as a pharmacological agent. It is known to enhance the release of acetylcholine at neuromuscular junctions, making it relevant in studies related to neurological disorders such as multiple sclerosis and spinal cord injuries . Additionally, it has been investigated for its potential role in improving synaptic transmission and neuroprotection.

Toxicological studies indicate that 3-aminopyridine has an acute toxicity level (LD50) of approximately 178 mg/kg in quail . Its interactions with biological systems necessitate careful handling due to potential toxic effects.

The synthesis of 3-aminopyridine can be achieved through several methods:

  • Hofmann Rearrangement: This method involves heating nicotinamide with sodium hypobromite in a basic solution, leading to the formation of 3-aminopyridine .

    Steps:
    • Mix nicotinamide with sodium hydroxide and bromine to generate sodium hypobromite.
    • Heat the mixture to facilitate the rearrangement reaction.
  • Hydrolysis of β-Pyridylurethane: Another synthesis route involves hydrolyzing β-pyridylurethane under acidic or basic conditions .
  • Alternative Synthetic Routes: Various other methods have been documented, including reactions involving different reagents and conditions tailored for specific applications .

3-Aminopyridine is utilized in several fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing various drugs and biologically active compounds.
  • Agriculture: The compound has potential applications in developing agrochemicals due to its biological activity.
  • Research: It is used in biochemical research to study neurotransmitter release mechanisms and neuronal function .

Studies on the interactions of 3-aminopyridine with biological systems reveal its ability to modulate neurotransmitter release, particularly acetylcholine. Research indicates that it can enhance synaptic transmission and may have therapeutic implications for treating conditions like myasthenia gravis and other neuromuscular disorders . Furthermore, its reactivity with nitrites poses risks of forming nitrosamines, which are known carcinogens, necessitating caution in its use .

Several compounds share structural similarities with 3-aminopyridine, including:

  • 2-Aminopyridine: Positioned at the second carbon of the pyridine ring, this compound exhibits different reactivity patterns and biological effects compared to 3-aminopyridine.
  • 4-Aminopyridine: Located at the fourth position, this compound is primarily known for its use in treating multiple sclerosis by enhancing nerve conduction.
  • Pyridine: A simpler structure without amino groups; it serves as a fundamental building block for many nitrogen-containing compounds.

Comparison Table

CompoundPosition of Amino GroupKey

High-Performance Liquid Chromatography Monitoring of Deuteration Efficiency

High-Performance Liquid Chromatography represents the primary analytical technique for monitoring deuteration efficiency in 3-Aminopyridine-d4 synthesis and quality control [1] [2]. The chromatographic analysis provides quantitative assessment of deuterium incorporation while simultaneously evaluating the purity profile of the deuterated compound.

Chromatographic Conditions and Method Development

The analytical protocol for 3-Aminopyridine-d4 employs reversed-phase chromatography as the primary separation mechanism [1]. Standard conditions utilize a C18 column with dimensions of 150 × 4.6 millimeters and 5-micrometer particle size, providing adequate resolution for the deuterated compound and potential isotopologue impurities [2]. The mobile phase composition consists of water and acetonitrile in a 10:90 volume ratio, containing 10.0 millimolar ammonium acetate buffer adjusted to pH 6.0 [3].

Alternative separation approaches include Hydrophilic Interaction Liquid Chromatography and mixed-mode chromatography for enhanced selectivity [1] [2]. These alternative methods employ acetonitrile-methanol mobile phases with formic acid and ammonium formate additives, providing complementary separation mechanisms for challenging separations. The hydrogen-bonding interactions in mixed-mode systems prove particularly effective for aminopyridine isomers and deuterated variants [2].

Detection and Quantification Parameters

Ultraviolet detection at wavelengths between 275 and 298 nanometers provides optimal sensitivity for 3-Aminopyridine-d4 analysis [3]. The aromatic pyridine chromophore exhibits strong absorption in this wavelength range, enabling detection limits below 30 parts per million relative to the parent compound [3]. Flow rates typically range from 0.5 to 2.0 milliliters per minute, with injection volumes between 1 and 20 microliters depending on sample concentration and detection requirements.

Deuteration Efficiency Calculation Methods

The quantitative assessment of deuteration efficiency employs multiple complementary approaches for comprehensive evaluation [4] [5]. Peak area ratio methods compare the integrated chromatographic areas of deuterated versus non-deuterated species, providing efficiency calculations with accuracy ranges of ± 2-5 percent [4]. More sophisticated isotopic envelope analysis examines the complete mass spectral pattern, achieving accuracy improvements to ± 1-3 percent for high-precision applications [5].

The fundamental efficiency calculation follows the equation: Efficiency = (Aread4 / (Aread4 + Aread0)) × 100%, where Aread4 represents the peak area of fully deuterated 3-Aminopyridine-d4 and Area_d0 represents the peak area of non-deuterated material [4]. This approach enables routine monitoring with detection limits between 0.1 and 1.0 percent for incomplete deuteration products.

Method Validation and Quality Control

Analytical method validation encompasses linearity, accuracy, precision, specificity, and robustness parameters according to International Council for Harmonization guidelines [3]. Calibration curves demonstrate linearity across concentration ranges spanning three orders of magnitude, with correlation coefficients exceeding 0.995. Within-day and between-day precision studies typically achieve relative standard deviations below 2.0 percent for deuteration efficiency measurements.

Mass Spectrometric Verification of Isotopic Purity

Mass spectrometry provides definitive verification of isotopic purity through precise molecular weight determination and isotopic pattern analysis [4] [5]. The technique enables discrimination between isotopologues differing by single deuterium atoms, providing unambiguous confirmation of deuteration efficiency and positional specificity.

High-Resolution Mass Spectrometry Applications

Electrospray Ionization High-Resolution Mass Spectrometry serves as the gold standard for isotopic purity verification [4] [5]. Time-of-Flight and Orbitrap instruments achieve mass accuracies below 5 parts per million, enabling clear differentiation between 3-Aminopyridine (molecular weight 94.11) and 3-Aminopyridine-d4 (molecular weight 98.15) [4]. The 4.3 percent mass difference provides substantial analytical discrimination even at high resolution settings.

The molecular ion patterns exhibit characteristic isotopic envelopes reflecting the deuterium substitution pattern [5]. Fully deuterated 3-Aminopyridine-d4 displays a dominant peak at mass-to-charge ratio 99 (M+H)+, with minimal contributions from partially deuterated isotopologues when deuteration efficiency exceeds 95 percent [4]. Incomplete deuteration manifests as additional peaks at intermediate mass values, enabling quantitative assessment of isotopic purity.

Isotopic Envelope Analysis and Quantification

Sophisticated isotopic envelope analysis employs mathematical deconvolution algorithms to extract quantitative deuteration information from complex mass spectral patterns [5]. The approach calculates isotopic enrichment using the formula: Efficiency = Σ(Intensitydn × n) / (4 × Σ(Intensitydn)) × 100%, where Intensity_dn represents the intensity of species containing n deuterium atoms [5].

Advanced Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry enables simultaneous chromatographic separation and mass spectral verification [4]. This hyphenated approach provides additional confidence through retention time confirmation while maintaining the precision of high-resolution mass measurement. Detection capabilities extend to deuteration efficiencies below 0.01 percent for trace impurity analysis.

Fragmentation Pattern Analysis

Tandem mass spectrometry provides structural confirmation through characteristic fragmentation patterns [6]. 3-Aminopyridine-d4 exhibits modified fragmentation compared to the non-deuterated compound, with the loss of the amino group generating fragments at mass-to-charge ratio 81 instead of 77 [6]. These diagnostic fragment ions provide additional confirmation of deuterium incorporation and positional assignment.

Quality Control Applications in Pharmaceutical Development

Mass spectrometric isotopic purity determination proves essential for pharmaceutical applications where deuterated compounds serve as internal standards or active pharmaceutical ingredients [6]. Nominal mass liquid chromatography-mass spectrometry instruments, commonly available in quality control laboratories, provide adequate performance for routine isotopic purity monitoring [6]. Method robustness and reproducibility enable successful technology transfer from development to commercial manufacturing environments.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

98.078205184 g/mol

Monoisotopic Mass

98.078205184 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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